REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][OH:5])[CH3:2].CO[C:12]([CH:14]1[CH2:19][CH2:18][CH:17]([C:20]([O:22][CH3:23])=[O:21])[CH2:16][CH2:15]1)=[O:13]>CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]>[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][O:5][C:12]([CH:14]1[CH2:15][CH2:16][CH:17]([C:20]([O:22][CH2:23][CH:3]([CH2:1][CH3:2])[CH2:6][CH2:7][CH2:8][CH3:9])=[O:21])[CH2:18][CH2:19]1)=[O:13])[CH3:2] |f:2.3.4.5.6|
|
Name
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|
Quantity
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8.1 mol
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Type
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reactant
|
Smiles
|
C(C)C(CO)CCCC
|
Name
|
|
Quantity
|
3 mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CCC(CC1)C(=O)OC
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
catalyst
|
Smiles
|
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C(COC(=O)C1CCC(CC1)C(=O)OCC(CCCC)CC)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |